4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with the molecular formula C23H22FN5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazolo[1,5-a]pyrazine core through a cyclization reaction, followed by the introduction of the benzyl and fluorobenzyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-N-(2-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(2-bromobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Uniqueness
The presence of the fluorobenzyl group in 4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide distinguishes it from its analogs. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique candidate for various applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-[(2-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-16-14-29-21(22(26-16)28(2)15-17-8-4-3-5-9-17)12-20(27-29)23(30)25-13-18-10-6-7-11-19(18)24/h3-12,14H,13,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZQEKHRXMTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3F)C(=N1)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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